2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid
CAS No.: 2082756-04-3
Cat. No.: VC7644304
Molecular Formula: C8H13F3N2O4
Molecular Weight: 258.197
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2082756-04-3 |
---|---|
Molecular Formula | C8H13F3N2O4 |
Molecular Weight | 258.197 |
IUPAC Name | 2-(azetidin-3-yloxy)-N-methylacetamide;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C6H12N2O2.C2HF3O2/c1-7-6(9)4-10-5-2-8-3-5;3-2(4,5)1(6)7/h5,8H,2-4H2,1H3,(H,7,9);(H,6,7) |
Standard InChI Key | GURJCONZNASXIF-UHFFFAOYSA-N |
SMILES | CNC(=O)COC1CNC1.C(=O)(C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound is systematically named 2-(azetidin-3-yloxy)-N-methylacetamide;2,2,2-trifluoroacetic acid under IUPAC rules, reflecting its dual-component nature . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 2082756-04-3 | |
Molecular Formula | ||
Molecular Weight | 258.19 g/mol | |
SMILES Notation | OC(=O)C(F)(F)F.CNC(=O)COC1CNC1 | |
InChI Key | GURJCONZNASXIF-UHFFFAOYSA-N |
The azetidine ring (a four-membered saturated heterocycle) is substituted at the 3-position with an oxygen-linked methylacetamide group, while the TFA component provides a trifluoromethyl carboxylate counterion .
Crystallographic and Conformational Analysis
X-ray diffraction data are unavailable, but computational models predict a planar azetidine ring with slight puckering due to steric strain. The acetamide side chain adopts a gauche conformation to minimize steric clash with the azetidine nitrogen . TFA’s trifluoromethyl group induces strong dipole interactions, stabilizing the ionic pair via N–H···O hydrogen bonds between the azetidine ammonium and TFA carboxylate .
Synthesis and Manufacturing
Reaction Pathways
The compound is synthesized through acid-base neutralization:
Key steps include:
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Azetidine precursor preparation: Ring-closing metathesis or nucleophilic substitution to form the azetidine core .
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Acetamide functionalization: Reaction of azetidin-3-ol with methyl acetamide under Mitsunobu conditions .
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Salt formation: Equimolar mixing with TFA in polar aprotic solvents (e.g., dichloromethane), followed by lyophilization .
Optimization and Yield
Industrial batches report ≥95% purity, achieved via recrystallization from ethanol/water mixtures . Critical parameters include:
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Temperature: 0–5°C during acid addition to prevent exothermic decomposition .
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Solvent selection: Tetrahydrofuran enhances ionic dissociation, improving yield .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits hygroscopicity due to TFA’s hydrophilic nature, requiring desiccant storage .
Spectroscopic Characterization
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NMR (): δ 3.12 (s, 3H, N–CH), δ 4.21 (m, 2H, OCH), δ 3.65–3.72 (m, 4H, azetidine ring) .
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FT-IR: 1715 cm (C=O stretch, acetamide), 1678 cm (COO, TFA), 1200–1140 cm (C–F stretches) .
Pharmacological and Industrial Applications
Role in Medicinal Chemistry
Though direct therapeutic uses are undisclosed, structural analogs appear in patents for:
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Angiogenesis inhibitors: Fumagillol derivatives targeting methionine aminopeptidase-2 .
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Anticancer agents: Azetidine-containing prodrugs with improved bioavailability via TFA salt formation .
Material Science Applications
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Ionic liquid precursor: TFA’s low nucleophilicity stabilizes azetidinium ions in conductive polymers .
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Crosslinking agents: Azetidine rings participate in [2+2] cycloadditions for epoxy resins .
Environmental Impact and Regulatory Status
Environmental Persistence
Upon hydrolysis, TFA releases into ecosystems with a half-life >40 years, bioaccumulating in terrestrial plants (BCF = 12–18) . Global rainwater concentrations exceed 100 ng/L, necessitating monitoring under REACH’s PMT/vPvM criteria .
Regulatory Guidelines
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